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Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274 Get Quote

Welcome to the technical support center for Alexa Fluor™ 555 (AF555) NHS ester and

associated anti-fade reagents. This resource is designed for researchers, scientists, and drug

development professionals to provide clear, actionable guidance for common experimental

challenges.

Frequently Asked Questions (FAQs)
AF555 NHS Ester: Properties and Handling
Q1: What are the spectral properties of AF555?

AF555 is a bright, orange-red fluorescent dye with an excitation maximum at approximately 555

nm and an emission maximum at around 565 nm.[1][2][3] It is spectrally similar to Cy®3,

TRITC, and iFluor® 555.[1][4]

Table 1: Spectral Properties of AF555

Property Value

Excitation Maximum ~555 nm[1][2]

Emission Maximum ~565 nm[1][2]

Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[1]

Quantum Yield ~0.10[5]
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Q2: How should I store and handle AF555 NHS ester?

AF555 NHS ester is sensitive to light and moisture. For long-term storage (up to one year), it

should be stored at -20°C to -80°C, desiccated, and protected from light.[6] For transportation,

it can be kept at room temperature for up to three weeks.[7] Once dissolved in a solvent like

DMSO or DMF, the solution's shelf-life may be reduced, even when stored at -20°C.[6]

Anti-Fade Reagents
Q3: Why is an anti-fade reagent necessary when imaging AF555?

All fluorophores, including AF555, are susceptible to photobleaching, which is the irreversible

photochemical destruction of the dye molecule upon exposure to excitation light.[8][9] This

leads to a decrease in fluorescence signal over time, which can compromise image quality and

quantitative analysis.[8] Anti-fade reagents contain chemicals that scavenge reactive oxygen

species, which are major contributors to photobleaching, thereby preserving the fluorescent

signal.[10][11]

Q4: Which anti-fade reagents are recommended for use with AF555?

Several commercial anti-fade reagents are effective with Alexa Fluor™ dyes, including AF555.

ProLong™ Gold and SlowFade™ Gold are specifically recommended for use with Alexa

Fluor™ dyes.[12][13] Other reagents like Fluoro-Long™ have also been confirmed to be

compatible with AF555.

Table 2: Common Anti-Fade Reagents for AF555
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Reagent Refractive Index Curing Time Key Features

ProLong™ Gold 1.47 ~24 hours[14][15]
Hard-setting, good for

long-term storage.[16]

SlowFade™ Gold 1.42[12] Non-curing
Allows for immediate

imaging.[12]

ProLong™ Diamond 1.47 ~24 hours[17]
Offers high

photostability.[12]

Vectashield® ~1.47 (cured)[18]
Hard-setting or non-

setting

Widely used, but may

not be optimal for all

cyanine-based dyes.

[13]

Q5: Can I make my own anti-fade mounting medium?

While commercial formulations are optimized for performance and convenience, it is possible to

prepare your own anti-fade medium. Common recipes include reagents like n-propyl gallate

(NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol and buffer solution.[13]

However, consistency and effectiveness can vary, and some homemade reagents may not be

compatible with all dyes.[13][18]

Troubleshooting Guides
Problem 1: Weak or No AF555 Signal
A faint or absent fluorescent signal can be a significant roadblock in imaging experiments. Use

the following guide to diagnose and resolve this issue.

Table 3: Troubleshooting Weak or No AF555 Signal
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Potential Cause Recommended Solution

Suboptimal Antibody Concentration

Perform a titration to determine the optimal

concentration for your primary and secondary

antibodies.[19][20]

Poor Primary Antibody Performance

Verify that the primary antibody is validated for

your application and use a positive control to

confirm its functionality.[19][20]

Incompatible Secondary Antibody

Ensure the secondary antibody is specific to the

species of the primary antibody and has been

cross-adsorbed to minimize non-specific

binding.[20]

Low Target Protein Expression

Confirm protein expression using an alternative

method like a western blot. Consider using a

signal amplification technique if the target is

known to have low abundance.[21]

Photobleaching

Minimize the sample's exposure to excitation

light.[8][9] Use an anti-fade mounting medium

and reduce the intensity and duration of

illumination.[8][11]

Incorrect Filter Sets

Ensure that the excitation and emission filters

on the microscope are appropriate for the

spectral properties of AF555.[22]

Sample Storage Issues

Image freshly prepared slides when possible, as

antigenicity can decrease over time. Store

samples protected from light.[21]

Logical Diagram: Troubleshooting Weak Signal
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Caption: A workflow for diagnosing and resolving issues of weak or no fluorescence signal.

Problem 2: High Background Fluorescence
Excessive background signal can obscure specific staining and reduce the signal-to-noise

ratio. The following table and diagram provide a systematic approach to troubleshooting high

background.

Table 4: Troubleshooting High Background Fluorescence
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Potential Cause Recommended Solution

Excessive Antibody Concentration
Reduce the concentration of primary and/or

secondary antibodies.[23]

Insufficient Washing

Increase the number and duration of wash steps

to remove unbound antibodies.[23][24] Consider

adding a mild detergent like Tween-20 to the

wash buffer.[23]

Non-Specific Antibody Binding

Use a blocking buffer (e.g., normal serum from

the species of the secondary antibody or BSA)

to block non-specific sites.[24] Ensure

secondary antibodies are cross-adsorbed.[20]

Autofluorescence

Check for autofluorescence in an unstained

control sample. If present, consider using a

different fluorophore with a longer wavelength or

use a spectral unmixing tool if available.[23]

Contaminated Reagents or Membrane

Use clean tools and incubation trays.[25] For

western blotting, consider using a low-

fluorescence PVDF membrane.[25]

Drying of Sample
Ensure the sample remains hydrated throughout

the staining and mounting process.[25]

Logical Diagram: Troubleshooting High Background
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Click to download full resolution via product page

Caption: A decision tree for identifying and mitigating sources of high background fluorescence.

Experimental Protocols
Protocol 1: General Protein Labeling with AF555 NHS
Ester
This protocol provides a general procedure for conjugating AF555 NHS ester to proteins, such

as antibodies.[6][26]

Materials:

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

AF555 NHS ester

Anhydrous DMSO or DMF

1 M Sodium Bicarbonate (pH 8.3-8.5)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Prepare the Protein Solution:

Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5

mg/mL.[27] If the protein is in a buffer containing amines (like Tris), it must be dialyzed

against an amine-free buffer.

Prepare the Dye Stock Solution:

Allow the vial of AF555 NHS ester to warm to room temperature.

Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL

stock solution.[6][28]
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Labeling Reaction:

While gently stirring, add the dye stock solution to the protein solution. A common starting

point is a 8-15 fold molar excess of dye to protein.[27][29]

Incubate the reaction for 1 hour at room temperature, protected from light.[6]

Purification:

Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column equilibrated with PBS.[26]

Collect the fractions containing the labeled protein, which will be the first colored fractions

to elute.

Determine Degree of Labeling (Optional):

Measure the absorbance of the conjugate at 280 nm and 555 nm to calculate the protein

concentration and the degree of labeling.

Storage:

Store the labeled protein at 4°C, protected from light. For long-term storage, consider

adding a stabilizer like BSA and storing at -20°C.[6]
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Caption: The process for mounting fixed cell samples using ProLong Gold anti-fade reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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